

LIJTF500025: A Technical Guide to Preliminary In Vivo Studies

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Compound of Interest

Compound Name: LIJTF500025

Cat. No.: B15583606

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Introduction

LIJTF500025 is a potent and highly selective chemical probe for LIM domain kinases 1 and 2 (LIMK1 and LIMK2).[1][2] Developed by Takeda in collaboration with the Structural Genomics Consortium, this compound has emerged as a valuable tool for investigating the biological functions of LIM kinases.[3] LIMKs are crucial regulators of actin cytoskeletal dynamics and are implicated in a variety of cellular processes, including cell motility, proliferation, and apoptosis.[3] Their dysregulation has been linked to several pathologies, most notably cancer, making them an attractive target for therapeutic intervention.[2][4]

This technical guide provides a comprehensive overview of the preclinical data available for **LIJTF500025**, with a particular focus on the preliminary in vivo studies that have been conducted. It is intended to serve as a resource for researchers considering this compound for in vivo applications.

Mechanism of Action

LIJTF500025 is an allosteric, Type III inhibitor of LIMK1 and LIMK2.[3][5] Unlike ATP-competitive inhibitors, **LIJTF500025** binds to a pocket outside of the active site, a mechanism that contributes to its high selectivity across the human kinome.[3][5] The primary downstream effect of LIMK inhibition is the suppression of cofilin phosphorylation.[5] Cofilin is a key actin-depolymerizing factor that, when phosphorylated by LIMK, is inactivated. By inhibiting LIMK,

LIJTF500025 maintains cofilin in its active, dephosphorylated state, leading to increased actin filament disassembly.

In Vitro and Cellular Activity

LIJTF500025 demonstrates potent inhibition of both LIMK1 and LIMK2 in various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding and Potency of **LIJTF500025**

Assay Type	Target	Value	Reference
Isothermal Titration Calorimetry (ITC)	LIMK1	KD = 37 nM	[3]
NanoBRET	LIMK1	pIC50 = 6.77	[2]
NanoBRET	LIMK2	pIC50 = 7.03	[2]

Table 2: Cellular Activity of **LIJTF500025**

Assay Type	Cell Line	Target	Value	Reference
NanoBRET Target Engagement	HEK293	LIMK1	EC50 = 82 nM	[3]
NanoBRET Target Engagement	HEK293	LIMK2	EC50 = 52 nM	[3]
NanoBRET Target Engagement	HEK293	RIPK1	EC50 = 6.3 nM	[3]

Notably, **LIJTF500025** also shows high selectivity. In a screen against 468 kinases, it demonstrated a high degree of specificity for LIMK1 and LIMK2, with RIPK1 being the only significant off-target identified.[3]

Preliminary In Vivo Studies

While **LIJTF500025** has been highlighted as a suitable pharmacological tool for in vivo studies due to its favorable pharmacokinetic profile, publicly available literature does not yet contain in vivo efficacy data in disease models.[6] The preliminary in vivo research has focused on characterizing its pharmacokinetic properties.

A key study evaluated the pharmacokinetics of **LIJTF500025** in rats following both intravenous (IV) and oral (PO) administration.[5] The results of this study are summarized in the table below.

Table 3: In Vivo Pharmacokinetic Parameters of **LIJTF500025** in Rats

Route of Administration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUClast (hng/mL)	AUCinf (hng/mL)	t1/2 (h)	Oral Bioavailability (%)	MRT (h)
Intravenous (IV)	0.1	18.2	0.08	10.3	10.4	1.1	N/A	0.8
Oral (PO)	1	1.2	0.25	4.3	4.5	1.9	0.04	2.6

Data from a study in rats.[5]

The study revealed that while **LIJTF500025** has good metabolic stability, it exhibits low oral bioavailability.[5]

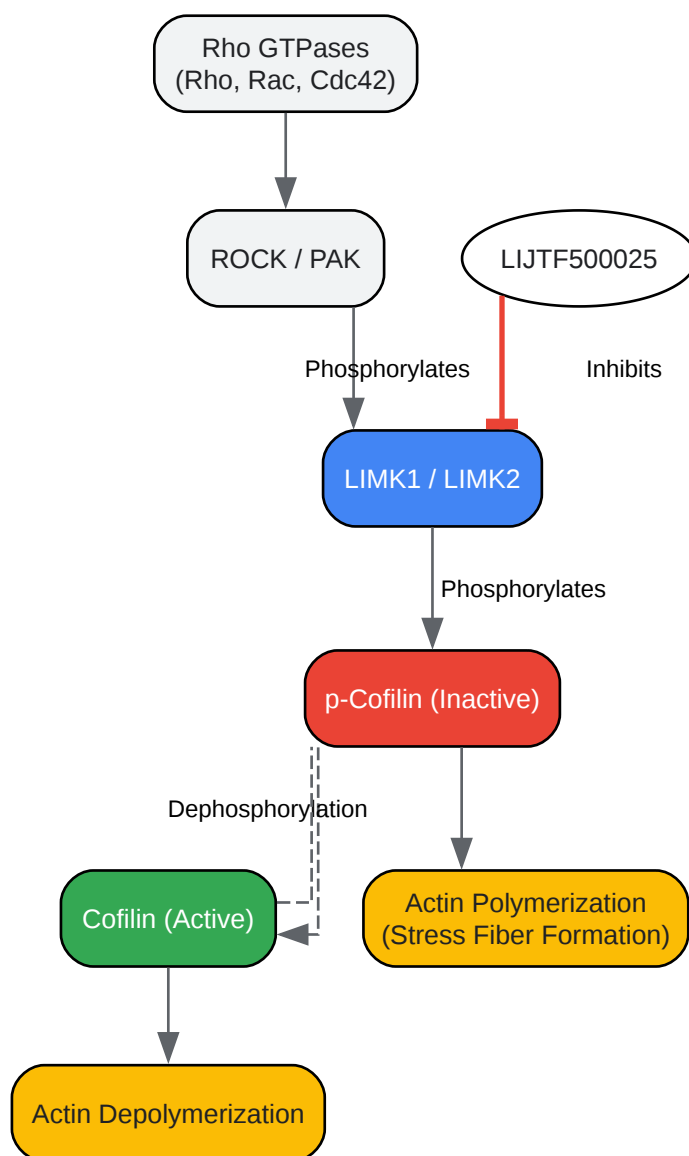
Experimental Protocols

In Vivo Pharmacokinetic Study in Rats[5]

- Animal Model: Male Sprague-Dawley rats.
- Formulation:

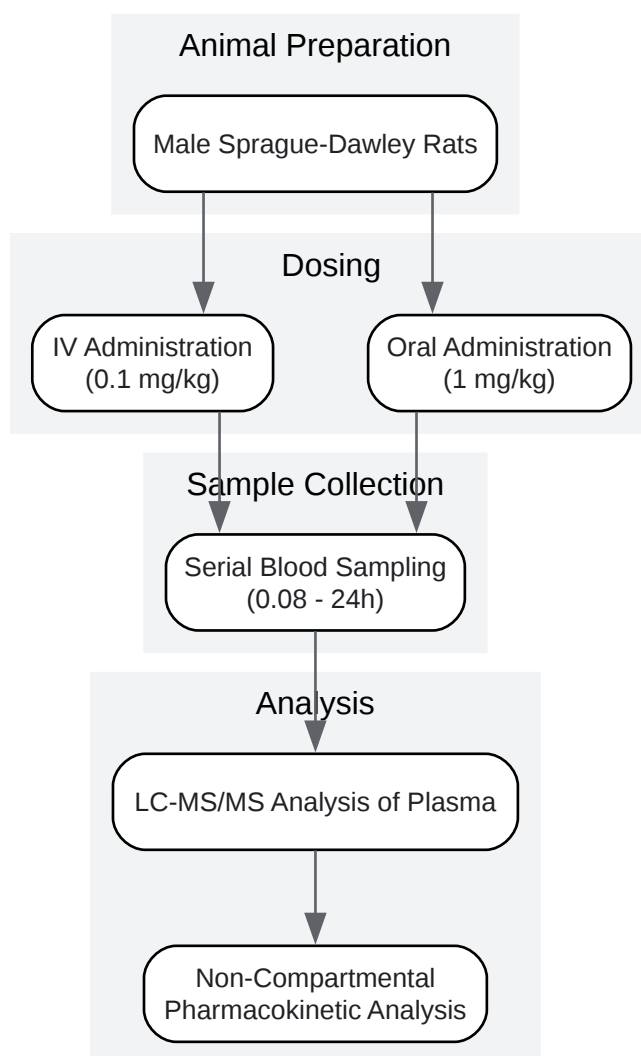
- Intravenous (IV): 10% DMSO, 40% PEG300, 50% saline.
- Oral (PO): 0.5% (w/v) methylcellulose in water.
- Dosing:
 - IV: 0.1 mg/kg.
 - PO: 1 mg/kg.
- Blood Sampling: Blood samples were collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
- Sample Analysis: Plasma concentrations of **LIJTF500025** were determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: The LIMK signaling pathway, illustrating the inhibitory action of **LIJTF500025**.



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Caption: Experimental workflow for the in vivo pharmacokinetic study of **LIJTF500025**.

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